molecular formula C18H14ClFN4O B11383981 5-Amino-1-(4-chloro-2-fluorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

5-Amino-1-(4-chloro-2-fluorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one

Cat. No.: B11383981
M. Wt: 356.8 g/mol
InChI Key: LFMSIZOSTVOHGK-UHFFFAOYSA-N
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Description

5-Amino-1-(4-chloro-2-fluorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one is a complex organic compound that features a unique combination of functional groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. Its structure includes an amino group, a chloro-fluorophenyl group, a benzodiazole moiety, and a dihydropyrrolone ring, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1-(4-chloro-2-fluorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one typically involves multi-step organic synthesis. One common route includes:

    Formation of the Benzodiazole Moiety: Starting with an appropriate ortho-diamine and a carboxylic acid derivative, the benzodiazole ring is formed through a cyclization reaction.

    Introduction of the Chloro-Fluorophenyl Group: This step involves the coupling of the benzodiazole intermediate with a chloro-fluorophenyl derivative using a palladium-catalyzed cross-coupling reaction.

    Formation of the Dihydropyrrolone Ring: The final step involves the cyclization of the intermediate with an appropriate amine and carbonyl compound under acidic or basic conditions to form the dihydropyrrolone ring.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The amino group can undergo oxidation to form nitro derivatives.

    Reduction: The chloro and fluoro groups can be reduced under specific conditions to form the corresponding hydrocarbons.

    Substitution: The chloro and fluoro groups can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or palladium on carbon can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea.

Major Products

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Hydrocarbon derivatives with the chloro and fluoro groups removed.

    Substitution: Amino or thiol derivatives replacing the chloro and fluoro groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound may be used to study the effects of its functional groups on biological systems. Its potential interactions with proteins and enzymes can provide insights into its biological activity.

Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmaceutical agent. Its structure suggests it may have activity against certain biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Amino-1-(4-chloro-2-fluorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one would depend on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The presence of the benzodiazole moiety suggests potential interactions with the central nervous system, while the chloro-fluorophenyl group may influence its binding affinity to various targets.

Comparison with Similar Compounds

Similar Compounds

    5-Amino-1-(4-chlorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the fluorine atom.

    5-Amino-1-(4-fluorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but lacks the chlorine atom.

    5-Amino-1-(4-chloro-2-methylphenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one: Similar structure but has a methyl group instead of a fluorine atom.

Uniqueness

The presence of both chloro and fluoro groups in 5-Amino-1-(4-chloro-2-fluorophenyl)-4-(1-methyl-1H-1,3-benzodiazol-2-YL)-2,3-dihydro-1H-pyrrol-3-one makes it unique compared to its analogs. These groups can significantly influence the compound’s reactivity and binding properties, potentially leading to different biological activities and applications.

Properties

Molecular Formula

C18H14ClFN4O

Molecular Weight

356.8 g/mol

IUPAC Name

1-(4-chloro-2-fluorophenyl)-5-imino-4-(1-methylbenzimidazol-2-yl)-2H-pyrrol-3-ol

InChI

InChI=1S/C18H14ClFN4O/c1-23-14-5-3-2-4-12(14)22-18(23)16-15(25)9-24(17(16)21)13-7-6-10(19)8-11(13)20/h2-8,21,25H,9H2,1H3

InChI Key

LFMSIZOSTVOHGK-UHFFFAOYSA-N

Canonical SMILES

CN1C2=CC=CC=C2N=C1C3=C(CN(C3=N)C4=C(C=C(C=C4)Cl)F)O

Origin of Product

United States

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